1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one
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Overview
Description
1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with an octanoyl group and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-octanoylbenzaldehyde, which is then subjected to a Friedel-Crafts acylation reaction with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes further reactions, including reduction and alkylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Octanoylphenylacetic acid: Similar structure but with an acetic acid group instead of an ethyl linkage.
4-Octanoylbenzaldehyde: Precursor in the synthesis of 1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one.
4-Octanoylphenylmethanol: Reduction product of 4-octanoylbenzaldehyde.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H42O2 |
---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
1-[4-[2-(4-octanoylphenyl)ethyl]phenyl]octan-1-one |
InChI |
InChI=1S/C30H42O2/c1-3-5-7-9-11-13-29(31)27-21-17-25(18-22-27)15-16-26-19-23-28(24-20-26)30(32)14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3 |
InChI Key |
DTXAMOUIOZJWPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=O)CCCCCCC |
Origin of Product |
United States |
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